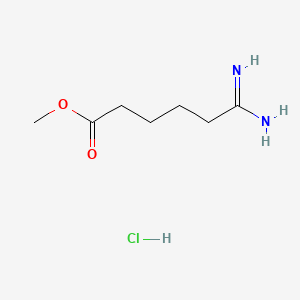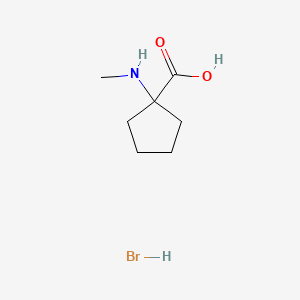![molecular formula C15H15N3O3 B13461645 3-(7-Oxo-1,2,3,5-tetrahydropyrrolo[3,4-f]indol-6-yl)piperidine-2,6-dione](/img/structure/B13461645.png)
3-(7-Oxo-1,2,3,5-tetrahydropyrrolo[3,4-f]indol-6-yl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{7-oxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-f]indol-6-yl}piperidine-2,6-dione is a complex organic compound that features a unique structure combining a pyrroloindole moiety with a piperidine-2,6-dione ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
The synthesis of 3-{7-oxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-f]indol-6-yl}piperidine-2,6-dione can be achieved through various synthetic routes. Common methods include:
Debus-Radiszewski synthesis: This method involves the condensation of appropriate starting materials under controlled conditions to form the desired compound.
Wallach synthesis: This approach utilizes specific reagents and catalysts to facilitate the formation of the compound.
Dehydrogenation of imidazolines: This method involves the removal of hydrogen atoms from imidazoline precursors to form the target compound.
Marckwald synthesis: This route involves the reaction of alpha halo-ketones with suitable nucleophiles to form the desired product.
Chemical Reactions Analysis
3-{7-oxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-f]indol-6-yl}piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield specific products.
Scientific Research Applications
3-{7-oxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-f]indol-6-yl}piperidine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antibacterial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes and receptors.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 3-{7-oxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-f]indol-6-yl}piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting the activity of certain enzymes and receptors, thereby modulating various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-{7-oxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-f]indol-6-yl}piperidine-2,6-dione can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share a similar heterocyclic structure and exhibit a range of biological activities.
Pyrroloindole derivatives: These compounds have a similar core structure and are studied for their potential therapeutic applications.
Piperidine-2,6-dione derivatives: These compounds share the piperidine-2,6-dione ring and are used in various chemical and biological applications
Properties
Molecular Formula |
C15H15N3O3 |
|---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
3-(7-oxo-1,2,3,5-tetrahydropyrrolo[3,4-f]indol-6-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C15H15N3O3/c19-13-2-1-12(14(20)17-13)18-7-9-5-8-3-4-16-11(8)6-10(9)15(18)21/h5-6,12,16H,1-4,7H2,(H,17,19,20) |
InChI Key |
YGUDWXBFUYPAFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C4C(=C3)CCN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Benzyloxy)phenyl]propan-2-ol](/img/structure/B13461562.png)
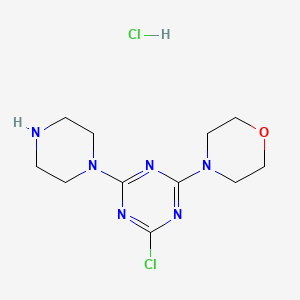
![Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/structure/B13461580.png)
![[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13461587.png)
![2-[(3-Aminopropyl)sulfanyl]ethan-1-ol hydrochloride](/img/structure/B13461593.png)
![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13461600.png)
![(4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoicacid](/img/structure/B13461610.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid](/img/structure/B13461616.png)
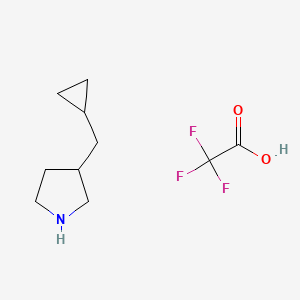

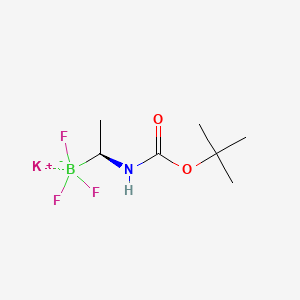
![5-Iodobenzo[d]thiazol-2-amine](/img/structure/B13461639.png)
